2,5-Dihydroxy-1,4-benzoquinone

Description

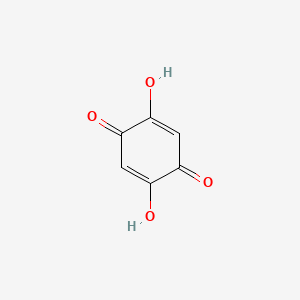

structure in first source

Properties

IUPAC Name |

2,5-dihydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSYADJLNBHAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=C(C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2881-40-5 (di-K salt) | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060658, DTXSID60938739 | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or orange powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-94-1, 1760-52-7 | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC144259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 615-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dihydroxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydroxycyclohexa-3,5-diene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxy-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KG5HVB52Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dihydroxy-1,4-benzoquinone: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ), also known as anilic acid, is a naturally occurring or synthetic organic compound with a diverse range of chemical and biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of DHBQ, detailed experimental protocols for its synthesis and characterization, and an in-depth look at its biological functions, including its antimicrobial, anti-inflammatory, and anticancer properties. The information is presented to support researchers and professionals in the fields of chemistry, biology, and drug development in their understanding and utilization of this versatile molecule.

Physical and Chemical Properties

This compound is a yellow to brown crystalline solid.[1] Its core structure consists of a benzoquinone ring substituted with two hydroxyl groups, which are responsible for its acidic nature and its ability to participate in hydrogen bonding and coordination with metal ions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₄O₄ | [2] |

| Molar Mass | 140.09 g/mol | [2] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Melting Point | 235 °C (decomposes) | |

| Boiling Point | Sublimes | [3] |

| Solubility | Soluble in water, DMSO (slightly), Methanol (slightly, heated) | |

| Density | 1.843 g/cm³ | |

| pKa₁ | 2.71 - 2.95 | [4][5] |

| pKa₂ | 5.18 - 5.25 | [4][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor, such as 1,2,4,5-tetrahydroxybenzene. The following protocol is a representative example.

Materials:

-

1,2,4,5-tetrahydroxybenzene

-

Oxidizing agent (e.g., air, oxygen)

-

Solvent (e.g., water, ethanol)

-

Acid or base for pH adjustment (optional)

Procedure:

-

Dissolve 1,2,4,5-tetrahydroxybenzene in a suitable solvent in a reaction vessel.

-

Introduce the oxidizing agent into the solution. This can be achieved by bubbling air or oxygen through the reaction mixture.

-

The reaction is typically carried out at room temperature and may be stirred for several hours to ensure complete oxidation.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, may precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold solvent to remove any soluble impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as water or an ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain the final product.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of DHBQ will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The -OH stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹, while the C=O stretching vibration is observed around 1650 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the protons on the quinone ring and the hydroxyl groups. The chemical shifts of these protons will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the carbons attached to the hydroxyl groups, as well as the other carbons in the ring.

-

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of DHBQ in a suitable solvent (e.g., ethanol) will exhibit absorption maxima characteristic of the quinone chromophore.

Chemical Reactivity and Applications

This compound is a versatile molecule with a rich chemical reactivity, making it a valuable building block in organic synthesis and materials science.

-

Coordination Chemistry: The hydroxyl and carbonyl groups of DHBQ can act as ligands, coordinating with various metal ions to form metal-organic frameworks (MOFs) and coordination polymers.[6] These materials have potential applications in gas storage, catalysis, and as electrode materials in batteries.

-

Redox Activity: The quinone moiety of DHBQ can undergo reversible redox reactions, making it a key component in electron transfer processes. This property is exploited in its use in electrochemical applications.

-

Polymerization: DHBQ can be used as a monomer in the synthesis of polymers with interesting electronic and electrochemical properties. For instance, poly(this compound-3,6-methylene) has been investigated as a positive electrode material for rechargeable lithium batteries.

Biological Activities and Signaling Pathways

This compound and its derivatives have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

DHBQ exhibits antimicrobial activity against various bacteria and fungi. The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components, ultimately resulting in microbial cell death.

Caption: Proposed mechanism of antimicrobial activity of DHBQ.

Anti-inflammatory Activity

The anti-inflammatory effects of benzoquinones are thought to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by DHBQ.

Anticancer Activity

The anticancer activity of DHBQ is linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

Caption: Induction of apoptosis by DHBQ via the mitochondrial pathway.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical properties and promising biological activities. Its ability to act as a ligand, participate in redox reactions, and modulate key cellular signaling pathways makes it a valuable compound for research in materials science, medicinal chemistry, and drug development. This technical guide provides a foundational understanding of DHBQ, offering detailed information and experimental protocols to aid researchers in their exploration of this multifaceted molecule and its potential applications. Further investigation into its mechanisms of action and the development of its derivatives could lead to novel therapeutic agents and advanced materials.

References

- 1. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C6H4O4 | CID 69213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB signaling is increased in HD3 cells following exposure to 1,4-benzoquinone: role of reactive oxygen species and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. artsci.usu.edu [artsci.usu.edu]

An In-depth Technical Guide to the Stability and Degradation of 2,5-Dihydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ), a molecule of significant interest in various scientific fields, including materials science and pharmacology. This document details the chemical stability of DHBQ under various conditions, its degradation pathways, and the kinetics of these processes.

Chemical Stability of this compound

This compound exhibits variable stability that is highly dependent on the surrounding chemical environment, particularly pH, and its physical state.

pH-Dependent Stability

The stability of DHBQ in aqueous solutions is markedly influenced by pH. The molecule possesses two acidic hydroxyl groups with pKa values of 2.95 and 5.25[1]. It is most stable in strongly acidic (pH < 3) and neutral to alkaline (pH > 7) conditions.[1][2] Conversely, in the pH range of 4 to 5, DHBQ is prone to undergo condensation reactions[1][2]. This instability is attributed to the partial deprotonation of the hydroxyl groups, which facilitates intermolecular reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| pKa1 | 2.95 | [1] |

| pKa2 | 5.25 | [1] |

| Optimal pH for Stability | < 3 and > 7 | [1][2] |

| pH Range of Instability | 4 - 5 | [1][2] |

Solid-State Stability

In the solid state, the stability of DHBQ can be significantly enhanced through its incorporation into larger structures such as coordination polymers and metal-organic frameworks (MOFs). For instance, a one-dimensional coordination polymer of copper(II) with DHBQ has been reported to be air-stable[2]. The stability of DHBQ-based MOFs is dependent on the coordinated metal ion. A nickel-containing MOF demonstrated stability for several days under ambient atmospheric conditions, whereas an iron-containing analogue was highly sensitive to the atmosphere and lost its crystallinity within hours.

Thermal and Photochemical Stability

While specific kinetic data on the thermal and photochemical degradation of DHBQ in solution is not extensively available in the reviewed literature, general laboratory practice recommends storing the compound in a cool and dark place to minimize degradation. The lack of detailed public data underscores the need for further quantitative studies on the thermal and photostability of this compound.

Degradation of this compound

The degradation of DHBQ has been primarily studied in the context of its reaction with oxidizing agents, particularly hydrogen peroxide, and its interactions with nucleophiles.

Oxidative Degradation with Hydrogen Peroxide

The degradation of DHBQ by hydrogen peroxide is a well-documented process that proceeds via different pathways under neutral and alkaline conditions.

Under neutral conditions, the degradation of DHBQ by hydrogen peroxide yields a mixture of malonic acid, acetic acid, and carbon dioxide. This reaction has a calculated activation energy of 20.4 kcal/mol[3][4][5].

In an alkaline environment (pH 10), the degradation is more specific, quantitatively yielding malonic acid as the primary product. The reaction proceeds with a lower activation energy of 16.1 kcal/mol, indicating a faster degradation rate under these conditions[3][4][5].

The proposed mechanism for this degradation involves the formation of an intermediate with an intramolecular O-O bridge across the quinone ring. The subsequent cleavage of this peroxide bridge leads to the formation of the observed degradation products.

Table 2: Kinetic Data for the Degradation of this compound with Hydrogen Peroxide

| Condition | Degradation Products | Activation Energy (Ea) | Reference |

| Neutral pH | Malonic acid, Acetic acid, Carbon dioxide | 20.4 kcal/mol | [3][4][5] |

| Alkaline pH (pH 10) | Malonic acid | 16.1 kcal/mol | [3][4][5] |

Reactions with Nucleophiles

DHBQ readily reacts with nucleophilic species such as secondary amines and thiols. The mechanism of these reactions is dependent on the nature of the nucleophile. Reactions with secondary amines, such as morpholine, proceed via an ipso-substitution mechanism. In contrast, reactions with thiols, like benzenethiol (B1682325) and 1-hexanethiol, follow an addition/elimination pathway. Thiolates can react via both mechanisms concurrently.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of the stability and degradation of DHBQ. The following sections provide representative methodologies based on the available literature.

Protocol for Determining pH-Dependent Stability

This protocol outlines a general procedure for assessing the stability of DHBQ across a range of pH values using UV-Vis spectroscopy.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range from 2 to 11 (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH).

-

Preparation of DHBQ Stock Solution: Prepare a concentrated stock solution of DHBQ in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

-

Sample Preparation: For each pH value, dilute the DHBQ stock solution in the corresponding buffer to a final concentration suitable for UV-Vis analysis (e.g., 60 µM).

-

UV-Vis Spectroscopy: Immediately after preparation, and at regular time intervals, record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 200-600 nm).

-

Data Analysis: Monitor the change in absorbance at the wavelength of maximum absorption (λmax) of DHBQ over time. A decrease in absorbance indicates degradation. Plot absorbance versus time to determine the degradation kinetics at each pH. The appearance of new absorption bands can indicate the formation of degradation products.

Protocol for Oxidative Degradation with Hydrogen Peroxide

This protocol describes a method for studying the degradation of DHBQ by hydrogen peroxide.

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution of DHBQ at the desired pH (e.g., neutral or pH 10).

-

Initiation of Degradation: Add a known concentration of hydrogen peroxide (e.g., 3.0%) to the DHBQ solution to initiate the degradation reaction.

-

Sampling: At specific time points, withdraw aliquots from the reaction mixture.

-

Quenching (optional): If necessary, quench the reaction in the aliquots by adding a reagent that decomposes excess hydrogen peroxide (e.g., catalase).

-

Analysis: Analyze the samples using a suitable analytical technique to quantify the remaining DHBQ and identify the degradation products. High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector is a common method. The mobile phase can be a gradient of acidified water and acetonitrile (B52724) or methanol. Gas chromatography-mass spectrometry (GC-MS) can be used to identify volatile degradation products after appropriate derivatization.

-

Kinetic Analysis: Plot the concentration of DHBQ as a function of time to determine the reaction kinetics and calculate the activation energy by performing the experiment at different temperatures.

Visualization of Pathways and Workflows

General Workflow for Stability and Degradation Studies

The following diagram illustrates a typical experimental workflow for investigating the stability and degradation of a compound like DHBQ.

Proposed Degradation Pathway of DHBQ with Hydrogen Peroxide

This diagram illustrates the proposed degradation pathway of DHBQ when treated with hydrogen peroxide under alkaline conditions.

Generalized Signaling Pathway for Quinones

While a specific signaling pathway for this compound is not well-established, quinones, in general, can exert biological effects through the generation of reactive oxygen species (ROS) and by acting as Michael acceptors. This can lead to the activation of stress-responsive signaling pathways such as the Keap1-Nrf2 and MAPK pathways. The following diagram provides a generalized overview of these potential interactions. It is important to note that the specific involvement of DHBQ in these pathways requires further investigation.

References

Spectroscopic Profile of 2,5-Dihydroxy-1,4-benzoquinone: A Technical Guide

Introduction

2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a quinonoid organic compound, plays a significant role in various chemical and biological processes. Its unique electronic and structural characteristics, arising from the interplay of hydroxyl and carbonyl functional groups on a benzoquinone core, make it a subject of interest for researchers in fields ranging from materials science to drug development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its behavior in different chemical environments. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, complete with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| ~7.0-7.3 | Singlet (broad) | Hydroxyl protons (-OH) | DMSO-d₆ |

| ~5.8 | Singlet | Vinylic protons (=CH) | DMSO-d₆ |

Note: The chemical shifts of the hydroxyl protons can be highly variable and are dependent on concentration, temperature, and solvent.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~180 | Carbonyl carbons (C=O) | DMSO-d₆ |

| ~150 | Hydroxyl-substituted vinylic carbons (C-OH) | DMSO-d₆ |

| ~110 | Vinylic carbons (C-H) | DMSO-d₆ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3331 | Sharp, Strong | O-H stretching vibration |

| ~1616 | Strong | C=O and C=C stretching vibrations |

| ~1350 | Medium | O-H bending vibration |

| ~1200 | Strong | C-O stretching vibration |

Table 4: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) |

| Methanol | ~290, ~380 |

| Ethanol | ~290, ~380 |

| Chloroform | ~295, ~390 |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans), depending on the sample concentration.

-

Process the data with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

-

Instrumentation and Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol, ethanol, or chloroform).

-

From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax). This typically requires a concentration in the range of 10-50 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place the cuvettes in the respective sample and reference holders of the spectrophotometer.

-

Record the spectrum over a wavelength range of approximately 200-800 nm.

-

The resulting spectrum shows the absorbance as a function of wavelength, and the λmax values are identified as the wavelengths of maximum absorbance.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a comprehensive summary of the key spectroscopic data and methodologies for the analysis of this compound, serving as a valuable resource for researchers and professionals in the field.

An In-depth Technical Guide to the Electrochemical Properties of 2,5-Dihydroxy-1,4-benzoquinone

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in fields ranging from energy storage to medicinal chemistry. This document details its redox behavior, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its electrochemical pathways.

Core Electrochemical Properties

This compound is a redox-active organic compound that undergoes a reversible two-electron, two-proton transfer process.[1][2] This characteristic is central to its function in various applications, including as an electrode material in batteries and as a potential electroactive therapeutic agent. The electrochemical behavior of DHBQ is notably sensitive to the chemical environment, particularly pH and the presence of hydrogen bonding.[1][3]

The fundamental redox reaction of DHBQ involves its reduction to the corresponding hydroquinone, 1,2,4,5-tetrahydroxybenzene, and its subsequent oxidation back to the quinone form. This process is the basis for its utility in energy storage systems, where it can act as a cathode material.[4]

Derivatives of DHBQ have been synthesized to modulate its electrochemical properties. For instance, the introduction of phosphonato groups can alter the redox potential and improve solubility in aqueous media, which is advantageous for certain applications.[3][5] The coordination of DHBQ with metal ions to form coordination polymers is another strategy to enhance its stability and electrochemical performance as a cathode material in lithium-ion batteries.[4]

Quantitative Electrochemical Data

The following table summarizes key electrochemical parameters for this compound and its derivatives as reported in the literature. These values are crucial for comparing the performance of DHBQ in different chemical environments and device architectures.

| Compound/System | E½ (V) vs. Ref. | ΔEp (mV) | Scan Rate (mV/s) | Conditions | Reference |

| Cu-DHBQ cathode | ~2.1 & ~2.6 | - | 0.05 | 1.4 to 2.8 V potential range | [4] |

| DHBQ modified electrode | ~0.3 | - | 20 | 0.05 M sulfuric acid, under nitrogen | [6] |

| DHBQ in solid state | ~0.3 | - | 20 | 40 °C and 100% RH, under nitrogen | [6] |

Note: E½ represents the half-wave potential, and ΔEp is the peak separation in cyclic voltammetry. The reference electrode and specific experimental conditions should be consulted in the primary literature for precise comparisons.

Experimental Protocols

A fundamental technique for characterizing the electrochemical properties of DHBQ is cyclic voltammetry (CV). The following protocol provides a detailed methodology for a typical CV experiment.

Cyclic Voltammetry of this compound

Objective: To determine the redox potentials and electrochemical reversibility of DHBQ.

Materials:

-

This compound (DHBQ)

-

Supporting electrolyte (e.g., 0.1 M KCl in deionized water or an organic electrolyte like 0.1 M LiClO₄ in acetonitrile)

-

Working electrode (e.g., Glassy Carbon Electrode)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., Platinum wire)

-

Electrochemical workstation/potentiostat

-

Volumetric flasks and pipettes

-

Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

-

Electrolyte Preparation: Prepare a solution of the supporting electrolyte in the desired solvent. For aqueous measurements, a buffer solution may be necessary to control the pH.

-

Analyte Solution Preparation: Accurately weigh a small amount of DHBQ and dissolve it in the electrolyte solution to a known concentration (e.g., 1 mM).

-

Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm). Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and water to remove any residual abrasive particles.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat. A typical potential window for DHBQ might be from -0.5 V to +0.5 V vs. Ag/AgCl, but this should be optimized based on the solvent and electrolyte system.

-

Start with a scan rate of 100 mV/s.

-

Run the cyclic voltammogram for several cycles until a stable response is obtained.

-

Vary the scan rate (e.g., from 10 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the half-wave potential (E½) as (Epa + Epc) / 2.

-

Calculate the peak separation (ΔEp) as Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. For a two-electron process, it is approximately 29.5 mV.

-

Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.

-

Visualizations

The following diagrams illustrate the core electrochemical processes and a typical experimental workflow for studying this compound.

Caption: Redox mechanism of this compound.

Caption: Experimental workflow for cyclic voltammetry of DHBQ.

References

- 1. 2,5-Dihydroxy-1,4-benzoquinones Appended with −P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Dihydroxy-1,4-benzoquinones Appended with -P(O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of 2,5-Dihydroxy-1,4-benzoquinone: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a molecule of significant interest in medicinal chemistry and materials science, possesses a unique electronic structure that underpins its diverse functionalities. From its role as a key chromophore in aged cellulosics to its potential as a building block for coordination polymers and organic electrode materials, a thorough understanding of its electronic properties is paramount for targeted applications.[1][2] This technical guide provides a comprehensive overview of the theoretical studies dedicated to elucidating the electronic structure of DHBQ, focusing on computational methodologies, key findings, and experimental correlations.

Theoretical Methodologies: A Computational Toolkit

The electronic structure of this compound is primarily investigated using a suite of computational chemistry techniques rooted in quantum mechanics. These methods allow for the precise calculation of molecular geometries, electronic properties, and spectroscopic parameters.

Density Functional Theory (DFT)

At the forefront of these theoretical investigations is Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy. The B3LYP hybrid functional is frequently employed in conjunction with Pople-style basis sets, such as 6-31G(d), 6-311+G(d,p), and 6-311++G(d,p), to optimize the molecular geometry and predict various electronic properties.[3] These calculations are fundamental to understanding the molecule's stability, reactivity, and bonding characteristics.

Time-Dependent Density Functional Theory (TD-DFT)

To probe the excited-state properties and interpret experimental electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT provides valuable insights into the nature of electronic transitions, such as n → π* and π → π* transitions, which govern the molecule's absorption of light.

Older Computational Methods

While modern DFT methods are now standard, earlier theoretical work on DHBQ utilized semi-empirical methods like the Pariser–Parr–Pople (PPP) method and Complete Neglect of Differential Overlap (CNDO). These methods, while less accurate by today's standards, provided initial interpretations of the electronic absorption spectra of DHBQ.

Key Electronic Structure Parameters

Theoretical studies provide a wealth of quantitative data that characterize the electronic landscape of DHBQ. These parameters are crucial for understanding its chemical behavior and for designing novel molecules with tailored properties.

Molecular Geometry

The foundational output of any theoretical study is the optimized molecular geometry. This includes precise values for bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. These parameters are critical for understanding steric effects and intermolecular interactions.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond/Atoms | Calculated Value (Å or Degrees) |

| Bond Lengths | C1=O1 | Value not available in search results |

| C1-C2 | Value not available in search results | |

| C2-C3 | Value not available in search results | |

| C2-O2 | Value not available in search results | |

| O2-H1 | Value not available in search results | |

| Bond Angles | O1=C1-C2 | Value not available in search results |

| C1-C2-C3 | Value not available in search results | |

| C1-C2-O2 | Value not available in search results | |

| C2-O2-H1 | Value not available in search results | |

| Dihedral Angles | O1=C1-C2-C3 | Value not available in search results |

| H1-O2-C2-C1 | Value not available in search results |

Note: Specific calculated values for the isolated DHBQ molecule were not available in the provided search results. The table structure is provided as a template for such data.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | Value not available in search results |

| LUMO Energy | Value not available in search results |

| HOMO-LUMO Gap | Value not available in search results |

Note: Specific calculated values for the isolated DHBQ molecule were not available in the provided search results. The table structure is provided as a template for such data.

Vibrational Frequencies

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the various modes of atomic motion. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes.

Table 3: Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | Value not available | ~3200-3400 | O-H stretching |

| ν(C=O) | Value not available | ~1640-1660 | C=O stretching |

| ν(C=C) | Value not available | ~1600-1620 | C=C stretching |

| δ(O-H) | Value not available | ~1300-1400 | O-H bending |

Note: Specific calculated and detailed experimental frequencies for all modes of the isolated DHBQ molecule were not available in the provided search results. The table provides representative ranges for key functional groups.

Electronic Transitions

TD-DFT calculations provide information on the electronic transitions that occur upon absorption of light. This includes the excitation energy, the corresponding wavelength of maximum absorption (λmax), and the oscillator strength, which is a measure of the transition probability.

Table 4: Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Value not available | Value not available | Value not available |

| S₀ → S₂ | Value not available | Value not available | Value not available |

| S₀ → S₃ | Value not available | Value not available | Value not available |

Note: Specific calculated values for the isolated DHBQ molecule were not available in the provided search results. The table structure is provided as a template for such data.

Experimental Protocols in Theoretical Studies

While this guide focuses on theoretical studies, it is important to understand the experimental context that these studies aim to explain and predict.

Computational Protocol

A typical DFT study on DHBQ involves the following steps:

-

Molecular Structure Input: The initial 3D coordinates of the DHBQ molecule are generated using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

Electronic Property Calculation: Single-point energy calculations are performed to determine properties like HOMO-LUMO energies and the molecular electrostatic potential.

-

Excited State Calculation: TD-DFT calculations are carried out to predict the electronic absorption spectrum.

Visualizing the Theoretical Workflow

The logical flow of a theoretical investigation into the electronic structure of DHBQ can be visualized as a clear and sequential process.

Signaling Pathways and Logical Relationships

The interplay between the structural and electronic properties of DHBQ dictates its chemical reactivity and potential biological activity. A simplified signaling pathway can be conceptualized to represent these relationships.

Conclusion

Theoretical studies provide an indispensable framework for understanding the intricate electronic structure of this compound. Through the application of sophisticated computational methods like DFT and TD-DFT, researchers can gain deep insights into the molecule's geometry, electronic properties, and spectroscopic behavior. This knowledge is not only crucial for interpreting experimental data but also for guiding the rational design of new DHBQ-based derivatives with enhanced properties for applications in drug development and materials science. The continued synergy between theoretical and experimental approaches will undoubtedly unlock the full potential of this versatile molecule.

References

A Technical Guide to the Historical Synthesis of 2,5-Dihydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 2,5-Dihydroxy-1,4-benzoquinone (B104904) (DHBQ), a compound of significant interest due to its presence in aged cellulosic materials and its applications in the development of metal-organic frameworks and as a building block for dyes and pigments. This document provides a detailed overview of the core synthetic strategies, complete with experimental protocols and comparative data to support research and development in related fields.

Core Synthesis Methodologies: An Historical Perspective

The synthesis of this compound, also known as anilic acid, has historically revolved around the oxidation of hydroquinone (B1673460). One of the earliest and most cited methods involves the direct oxidation of hydroquinone using hydrogen peroxide in a strongly basic medium. This approach, refined over time, remains a fundamental route to DHBQ.

The Jones-Shonle Synthesis (1945) and its Modifications

A cornerstone in the historical preparation of DHBQ is the method developed by R.G. Jones and H.A. Shonle in 1945. This procedure involves the oxidation of hydroquinone with hydrogen peroxide in a concentrated sodium hydroxide (B78521) solution. The reaction proceeds through the formation of the sodium salt of DHBQ, which is then acidified to yield the final product[1][2].

Experimental Protocol: Modified Jones-Shonle Synthesis [1][2]

-

Materials:

-

Hydroquinone

-

Concentrated Sodium Hydroxide Solution

-

30% Hydrogen Peroxide

-

Acid (for acidification)

-

-

Procedure:

-

Hydroquinone is dissolved in a concentrated solution of sodium hydroxide.

-

30% hydrogen peroxide is added to the solution, leading to the oxidation of hydroquinone. This results in the formation of the red sodium salt of this compound.

-

The reaction mixture is then acidified.

-

Upon acidification, the yellow this compound precipitates out of the solution.

-

The precipitate is collected, washed, and dried.

-

This method has been subject to optimization, with modern adaptations achieving significantly higher yields[1].

Quantitative Data Summary

The following table summarizes the quantitative data associated with the historical synthesis of this compound, primarily focusing on the yields obtained from the oxidation of hydroquinone.

| Synthesis Method | Starting Material | Oxidizing Agent | Medium | Yield (%) | Reference |

| Jones-Shonle (1945) | Hydroquinone | Hydrogen Peroxide | Conc. Sodium Hydroxide | 66-70 | [1] |

| Optimized Jones-Shonle | Hydroquinone | Hydrogen Peroxide | Conc. Sodium Hydroxide | 83.8 | [1] |

| Catalytic Hydrogenation Precursor | Hydroquinone | Hydrogen Peroxide | 50% Sodium Hydroxide | Not specified | [2] |

Logical Evolution of Synthesis

The historical synthesis of this compound has primarily evolved from the direct oxidation of readily available hydroquinone. The logical progression involves the selection of an appropriate oxidizing agent and the optimization of reaction conditions to improve yield and purity.

References

The Role of 2,5-Dihydroxy-1,4-benzoquinone as a Chromophore in Aged Cellulosics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The yellowing and degradation of cellulosic materials upon aging is a significant concern in various fields, from the preservation of historical artifacts to the quality control of paper and textile products. A key contributor to this phenomenon is the formation of chromophoric structures within the cellulose (B213188) matrix. Among these, 2,5-dihydroxy-1,4-benzoquinone (B104904) (DHBQ) has been identified as a principal chromophore responsible for the discoloration of aged cellulosics.[1][2][3] This technical guide provides an in-depth exploration of the formation, chemical behavior, and analytical characterization of DHBQ in the context of cellulose aging. Detailed experimental protocols, quantitative data summaries, and diagrammatic representations of reaction pathways are presented to facilitate a comprehensive understanding for researchers and scientists.

Introduction: The Genesis of Color in Aged Cellulose

Cellulose, a polymer of β(1→4) linked D-glucose units, is inherently white and non-chromophoric. However, exposure to environmental factors such as heat, light, and humidity initiates a cascade of chemical reactions, leading to the formation of colored compounds.[4][5] These reactions often involve the oxidation of hydroxyl groups on the cellulose backbone, leading to the introduction of carbonyl and carboxyl functionalities. These initial oxidation products can then undergo further reactions, including dehydration and condensation, to form highly conjugated systems that absorb light in the visible spectrum, thus imparting a yellow or brown hue to the material.[6]

This compound (DHBQ) is a prominent member of the dihydroxy-[1][7]-benzoquinone class of compounds, which, along with dihydroxy-[1][7]-naphthoquinones and dihydroxyacetophenones, are considered the three key classes of chromophores in aged cellulosics.[1] DHBQ's prevalence is attributed to its high thermodynamic stability and its ability to survive bleaching treatments due to the extensive resonance stabilization of its anionic form.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DHBQ is crucial for developing strategies to mitigate its formation and for its accurate detection and quantification.

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₄ | |

| Molecular Weight | 140.09 g/mol | |

| Appearance | Yellow to orange crystalline solid | |

| pKa₁ | 2.71 - 2.95 | [1] |

| pKa₂ | 5.25 | [1] |

| UV-Vis Absorption (pH dependent) | See spectra below | [3] |

The acidic nature of the hydroxyl groups, with a pKa₁ value significantly lower than that of acetic acid (pKa 4.76), is a key feature of DHBQ.[1] This acidity is due to the high resonance stability of the resulting monoanion and dianion.[1] The protonation state of DHBQ influences its reactivity, solubility, and spectroscopic properties.

Formation and Reaction Pathways of DHBQ in Cellulosics

The formation of DHBQ in aged cellulosics is a complex process that is not fully elucidated. However, it is generally accepted to originate from the degradation of carbohydrates, particularly the hexose (B10828440) units of cellulose. The proposed pathway involves the oxidation and subsequent rearrangement of glucose units to form intermediates that can cyclize and aromatize to produce the benzoquinone structure.

Once formed, DHBQ is a reactive molecule that can undergo several transformations, influencing the overall chemical composition and color of the aged cellulosic material.

Condensation Reactions

In aqueous or moist environments, DHBQ is prone to condensation reactions, particularly in a pH range of 4-5.[3] Under these conditions, the monoanion of DHBQ can act as a nucleophile and attack another DHBQ molecule in a Michael addition reaction. This initiates a series of condensations that lead to the formation of larger, more complex chromophoric structures, including bis-quinones and benzofuranone derivatives.[3] Conversely, DHBQ is more stable in strongly acidic (pH < 3) or neutral to alkaline (pH > 7) conditions.[3]

Caption: Condensation pathway of DHBQ in moist conditions.

Reactions with Nucleophiles

The electrophilic nature of the benzoquinone ring makes DHBQ susceptible to attack by nucleophiles. This is particularly relevant in proteinaceous materials or where nitrogen- and sulfur-containing compounds are present.

-

Amines: DHBQ readily reacts with primary and secondary amines under ambient conditions to form 2,5-diamino-substituted[1][7]-benzoquinones.[1] These products often have low solubility and remain within the cellulosic matrix, contributing to color and altering the chemical properties of the material.[1] The reaction with secondary amines, such as morpholine, has been shown to proceed via an ipso-substitution mechanism.[8]

-

Thiols: Thiols react with DHBQ to yield 2,5-dithioether derivatives. The mechanism of this reaction is dependent on the reaction conditions. With thiols like benzenethiol (B1682325) and 1-hexanethiol, the reaction proceeds through an addition/elimination mechanism.[8] However, with the corresponding thiolates, both ipso-substitution and addition/elimination pathways can occur in parallel.[8]

Caption: Reactions of DHBQ with amine and thiol nucleophiles.

Degradation of DHBQ

The degradation of DHBQ is of significant interest, particularly in the context of pulp bleaching where the goal is to remove chromophores.

-

Hydrogen Peroxide: The degradation of DHBQ by hydrogen peroxide is pH-dependent.

-

Under neutral conditions , DHBQ degrades into malonic acid, acetic acid, and carbon dioxide with an activation energy of 20.4 kcal/mol.[2][9]

-

Under alkaline conditions (pH 10), relevant to pulp bleaching, DHBQ is quantitatively degraded to malonic acid with a lower activation energy of 16.1 kcal/mol.[2][10] The reaction is accelerated by higher concentrations of sodium cations.[10]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic Studies on the Molecular Ageing of Serum Albumin [mdpi.com]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with nucleophiles – ipso-substitution vs. addition/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of this compound by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dihydroxy-1,4-benzoquinone: Natural Occurrence, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-1,4-benzoquinone (DHBQ), a naturally occurring para-benzoquinone. It details its presence in nature, its significant derivatives, and its emerging potential in therapeutic applications. This document includes summaries of quantitative data, detailed experimental protocols for synthesis and isolation, and visualizations of key biological pathways to support advanced research and development.

Introduction

This compound (DHBQ), also known as anilic acid, is a redox-active organic compound belonging to the quinone family. Its structure, featuring two hydroxyl groups on a benzoquinone core, imparts it with interesting chemical and biological properties. Found in various natural sources, from fungi to aged cellulosic materials, DHBQ and its derivatives have attracted scientific interest for their diverse bioactivities, including antimicrobial and cytotoxic effects. This guide serves as a technical resource for professionals exploring the chemistry and pharmacological potential of this compound family.

Natural Occurrence and Key Derivatives

DHBQ is not abundant in nature as a free molecule but has been identified in specific biological and chemical contexts. Its true significance lies in its role as the core scaffold for a class of widely distributed natural pigments, particularly in fungi.

Natural Sources

-

Fungi : DHBQ has been reported as a metabolite in the fungus Aspergillus fumigatus. More importantly, it is the foundational chemical structure for a range of pigments synthesized by fungi of the orders Agaricales and Thelephorales.

-

Aged Cellulosics : DHBQ is recognized as a key chromophore that contributes to the yellowing of aged paper and other cellulosic materials, formed through the oxidative degradation of carbohydrates.[1][2]

Major Natural Derivatives

Several naturally occurring compounds are derivatives of the DHBQ core, formed by substitution at the 3 and 6 positions. These derivatives often possess more potent biological activities than the parent compound.

-

Polyporic Acid : A di-phenyl substituted derivative first isolated from the fungus Hapalopilus nidulans. It is known to inhibit the enzyme dihydroorotate (B8406146) dehydrogenase.

-

Atromentin : A di-(4-hydroxyphenyl) substituted derivative found in various mushroom species. It is a key intermediate in the biosynthesis of other fungal pigments and exhibits specific antibacterial activity.

-

Bovinone and Oosporein : Other common fungal metabolites that feature the DHBQ scaffold.

Physicochemical and Biological Activity Data

Quantitative data for DHBQ and its derivatives are crucial for research and development. The following tables summarize key physicochemical properties and reported biological activities.

Physicochemical Properties of DHBQ

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₄ | [3] |

| Molecular Weight | 140.09 g/mol | [3] |

| Appearance | Yellow to orange powder | |

| Melting Point | 235 °C (decomposes) | [4] |

| CAS Number | 615-94-1 | [3] |

Cytotoxicity of Benzoquinone Derivatives

Several studies have highlighted the anticancer potential of DHBQ derivatives.

| Compound | Cell Line | Activity | IC₅₀ Value (µM) | Reference |

| Peniquinone A | MCF-7 (Breast) | Cytotoxic | 12.39 | [5] |

| U87 (Glioblastoma) | Cytotoxic | 9.01 | [5] | |

| PC3 (Prostate) | Cytotoxic | 14.59 | [5] | |

| Peniquinone B | MCF-7 (Breast) | Cytotoxic | 25.32 | [5] |

| U87 (Glioblastoma) | Cytotoxic | 13.45 | [5] | |

| PC3 (Prostate) | Cytotoxic | 19.93 | [5] |

Antibacterial Activity of Atromentin

Atromentin is a specific inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabK), a key enzyme in the fatty acid synthesis (FAS-II) pathway.

| Compound | Enzyme Target | Source Organism | IC₅₀ Value (µM) | Reference |

| Atromentin | FabK | Streptococcus pneumoniae | 0.24 | [1] |

| Leucomelone | FabK | Streptococcus pneumoniae | 1.57 | [1] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of DHBQ and its derivatives are attributed to several molecular mechanisms, primarily related to their electrophilic and redox-active nature.

General Mechanisms of Quinone Cytotoxicity

Quinones exert cytotoxicity through two primary pathways: covalent modification of biomolecules and the generation of oxidative stress via redox cycling. These actions disrupt cellular homeostasis, leading to apoptosis or necrosis.

Caption: General mechanisms of quinone-induced cytotoxicity.

Atromentin: Inhibition of Bacterial Fatty Acid Synthesis

Atromentin is a potent and specific inhibitor of FabK, an enoyl-ACP reductase unique to certain bacteria like Streptococcus pneumoniae. This enzyme is essential for the elongation cycle of fatty acid biosynthesis (FAS-II pathway), making it an attractive target for novel antibiotics.

Caption: Inhibition of the FAS-II pathway by Atromentin.

Experimental Protocols

This section provides detailed methodologies for the synthesis and isolation of DHBQ derivatives, compiled from peer-reviewed literature.

Synthesis of Polyporic Acid

This protocol is adapted from the method of Shildneck and Adams, which provides excellent yields through the hydrolysis of a dibromoquinone intermediate.[2]

Workflow Diagram:

Caption: Synthetic workflow for Polyporic Acid.

Methodology:

-

Preparation of Diphenylhydroquinone:

-

Dissolve p-benzoquinone in ethanol (B145695) and cool the solution.

-

Slowly add concentrated sulfuric acid, followed by benzene.

-

Add aluminum chloride portion-wise while maintaining a low temperature.

-

Stir for several hours, then pour the mixture over ice and hydrochloric acid.

-

Isolate the crude product, which is then reduced (e.g., with stannous chloride) to yield diphenylhydroquinone. Purify by recrystallization.

-

-

Bromination:

-

Dissolve diphenylhydroquinone in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid with stirring over one hour.

-

Continue stirring for 48 hours. The product, diphenyldibromohydroquinone, will precipitate.

-

Filter, wash, and dry the product.

-

-

Oxidation:

-

Suspend the diphenyldibromohydroquinone in glacial acetic acid.

-

Add concentrated nitric acid and heat the mixture gently until the reaction initiates.

-

After the reaction subsides, cool the mixture. The oxidized product, diphenyldibromoquinone, will crystallize.

-

Filter, wash with acetic acid then water, and dry.

-

-

Hydrolysis to Polyporic Acid:

-

Suspend the diphenyldibromoquinone in ethanol and add a solution of sodium hydroxide.

-

Heat the mixture under reflux for several hours. The solution will turn deep purple.

-

Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid.

-

Concentrate the solution by boiling to coagulate the brown precipitate of polyporic acid.

-

Filter the product, wash thoroughly with water, and dry. The final product can be purified by recrystallization from toluene (B28343) to yield bronze-colored plates.

-

Isolation of Benzoquinone Derivatives from Fungal Culture

This is a general protocol for the extraction and purification of moderately polar metabolites like DHBQ derivatives from a fungal liquid or solid-state fermentation.

Methodology:

-

Fungal Culture and Extraction:

-

Culture the desired fungal strain (e.g., Penicillium sp.) in a suitable liquid or solid medium for several weeks.

-

If using a liquid culture, separate the mycelia from the broth by filtration.

-

Exhaustively extract both the mycelia and the culture broth with an organic solvent such as ethyl acetate (B1210297) (EtOAc).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Initial Fractionation (VLC/Column Chromatography):

-

Adsorb the crude extract onto silica (B1680970) gel.

-

Perform vacuum liquid chromatography (VLC) or column chromatography on a silica gel column.

-

Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane, progressing to hexane/EtOAc mixtures, and finally to EtOAc/methanol mixtures).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

-

Purification (Sephadex and HPLC):

-

Subject the bioactive fractions from the initial chromatography to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove interfering pigments and polymeric materials.

-

Perform final purification of the target compounds using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column with a suitable solvent system (e.g., a gradient of methanol/water or acetonitrile/water).

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compounds using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D-NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Conclusion and Future Directions

This compound and its natural derivatives represent a promising class of compounds for drug discovery and development. Their activities, ranging from specific enzyme inhibition in bacteria to broad cytotoxicity against cancer cells, are rooted in well-defined chemical mechanisms such as covalent adduction and the induction of oxidative stress. The synthetic and isolation protocols provided herein offer a foundation for researchers to produce and investigate these molecules further.

Future research should focus on:

-

Medicinal Chemistry Optimization : Synthesizing novel analogues to improve potency and selectivity while reducing off-target toxicity.

-

Mechanism of Action Studies : Elucidating the specific cellular targets and signaling pathways modulated by DHBQ and its derivatives in mammalian cells.

-

In Vivo Efficacy : Translating the promising in vitro results into animal models of cancer and infectious disease.

This in-depth guide provides the necessary technical foundation for scientists to advance the exploration of this versatile chemical scaffold for therapeutic innovation.

References

- 1. Atromentin and leucomelone, the first inhibitors specific to enoyl-ACP reductase (FabK) of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. mdpi.com [mdpi.com]

- 4. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

High-Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone-Based MOFs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of Metal-Organic Frameworks (MOFs) based on the 2,5-Dihydroxy-1,4-benzoquinone (DHBQ) linker. These materials are of significant interest for applications in drug delivery due to their tunable porosity and potential for high drug loading.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2] MOFs based on the this compound (DHBQ) linker have garnered attention for their electronic conductivity and potential as drug delivery vehicles.[3] This document outlines a strategic, high-yield synthesis for DHBQ-based MOFs, specifically focusing on the NBu₄M(DHBQ)₁.₅ (M = Ni²⁺, Fe²⁺) series, which can achieve yields of up to 100%.[3][4]

Applications in Drug Delivery

DHBQ-based MOFs offer several advantages for drug delivery applications. Their porous structure allows for high drug loading capacity, and the chemical environment within the pores can be tailored to control the release of therapeutic agents.[5] The release mechanism can often be triggered by changes in the physiological environment, such as pH.[6][7] For instance, the acidic environment of endosomes or tumor microenvironments can facilitate the degradation of the MOF structure and subsequent release of the encapsulated drug.[8]

The cellular uptake of nano-sized MOFs (nanoMOFs) is a critical step in their function as intracellular drug delivery systems. This process is generally energy-dependent and occurs via endocytosis.[2][8][9] The physicochemical properties of the nanoMOFs, such as size, shape, and surface chemistry, play a crucial role in determining the specific endocytic pathway and the subsequent intracellular fate of the MOF and its cargo.[8] Understanding these pathways is essential for designing effective drug delivery systems that can deliver their payload to the target subcellular location.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from the high-yield synthesis of NBu₄M(DHBQ)₁.₅ MOFs.

| Metal Ion (M) | Precursors | Solvent | Reaction Time | Yield (%) | Reference |

| Ni²⁺ | This compound (DHBQ), Tetrabutylammonium bromide (NBu₄Br), Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O) | Water | 30 min reflux | 100 | [3] |

| Fe²⁺ | This compound (DHBQ), Tetrabutylammonium bromide (NBu₄Br), Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) | Water | 30 min reflux | 86 | [3] |

Table 1: Synthesis Parameters and Yields for NBu₄M(DHBQ)₁.₅ MOFs.

Experimental Protocols

The following are detailed protocols for the high-yield synthesis of NBu₄Ni(DHBQ)₁.₅ and NBu₄Fe(DHBQ)₁.₅.

Protocol 1: High-Yield Synthesis of NBu₄Ni(DHBQ)₁.₅

Materials:

-

This compound (DHBQ)

-

Tetrabutylammonium bromide (NBu₄Br)

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Degassed deionized water

-

Nitrogen or Argon gas

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser, dissolve DHBQ (1.5 mmol, 210 mg) and an excess of NBu₄Br (2.0 g) in 50 mL of degassed deionized water.

-

Reflux the solution under a nitrogen or argon atmosphere.

-

In a separate beaker, dissolve Ni(OAc)₂·4H₂O (1.0 mmol, 248.84 mg) in 10 mL of degassed deionized water.

-

Add the nickel solution dropwise to the refluxing DHBQ solution over a period of 15 minutes.

-

Continue to reflux the reaction mixture for an additional 30 minutes. A carrot-orange precipitate will form.

-

Cool the mixture to room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with deionized water.

-

Dry the product in a vacuum oven.

Protocol 2: High-Yield Synthesis of NBu₄Fe(DHBQ)₁.₅

Materials:

-

This compound (DHBQ)

-

Tetrabutylammonium bromide (NBu₄Br)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Degassed deionized water

-

Nitrogen or Argon gas

Procedure:

-

Follow the same initial setup as in Protocol 1, dissolving DHBQ (1.5 mmol, 210 mg) and NBu₄Br (2.0 g) in 50 mL of degassed deionized water and bringing it to reflux under an inert atmosphere.

-

In a separate beaker, dissolve FeSO₄·7H₂O (1.0 mmol) in 10 mL of degassed deionized water.

-

Add the iron solution dropwise to the refluxing DHBQ solution over 15 minutes.

-

Continue to reflux for an additional 30 minutes. A purple precipitate will form.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the product with degassed deionized water.

-

Dry the final product under vacuum.

Visualizations

Experimental Workflow

Caption: High-yield synthesis workflow for DHBQ-based MOFs.

Cellular Uptake and Drug Release Pathway

Caption: Generalized pathway of cellular uptake and drug release from a DHBQ-based MOF.

References

- 1. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The uptake of metal–organic frameworks: a journey into the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. artsci.usu.edu [artsci.usu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Electrochemistry of 2,5-Dihydroxy-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-1,4-benzoquinone (DHBQ) is a redox-active organic compound that has garnered significant interest in various scientific fields, including materials science and drug development.[1][2][3] Its electrochemical properties, characterized by a reversible two-electron, two-proton transfer process, make it a valuable model system for studying electron transfer reactions and a potential component in energy storage devices.[2][4] Understanding the electrochemical behavior of DHBQ is crucial for its application in these areas. These application notes provide a detailed experimental setup and protocol for studying the electrochemistry of DHBQ using cyclic voltammetry.

Electrochemical Properties of this compound

The electrochemical behavior of DHBQ is dominated by the redox activity of its quinone moiety. It undergoes a reversible two-electron reduction to form the corresponding hydroquinone, a process that is typically coupled with the transfer of two protons, particularly in aqueous media. This reversible nature makes it an excellent candidate for electrochemical studies. The redox potential of DHBQ is influenced by factors such as the pH of the solution and the presence of substituents on the benzoquinone ring.[1]

Data Presentation

The following table summarizes the key electrochemical parameters for this compound obtained under specific experimental conditions.

| Parameter | Value | Electrode System | Supporting Electrolyte | Scan Rate | Reference |